molecular formula C16H12F2N2S3 B15087861 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole CAS No. 401641-24-5

2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B15087861
CAS No.: 401641-24-5
M. Wt: 366.5 g/mol
InChI Key: BAMLFYAMTVTUFU-UHFFFAOYSA-N
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Description

2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole is a disubstituted 1,3,4-thiadiazole derivative characterized by two 4-fluorobenzylthio groups at positions 2 and 5 of the heterocyclic core. The 1,3,4-thiadiazole scaffold is a weakly aromatic five-membered ring containing two nitrogen atoms and one sulfur atom, which confers high chemical stability and diverse reactivity .

Properties

CAS No.

401641-24-5

Molecular Formula

C16H12F2N2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2,5-bis[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H12F2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-20-16(23-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

BAMLFYAMTVTUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride with 2,5-dimercapto-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiol groups. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at positions 2 and 5. The thioether (-S-) groups adjacent to the fluorobenzyl moieties further modulate reactivity.

Reaction Type Conditions Products Key Findings
Aminolysis NH₃/EtOH, reflux2,5-Diamino-1,3,4-thiadiazole derivativesFluorobenzylthio groups remain intact; substitution occurs at ring positions .
Alkoxy Substitution RONa, DMF, 80°C2,5-Dialkoxy-1,3,4-thiadiazolesHigher yields with electron-rich alkoxides (e.g., methoxide) .

Oxidation Reactions

The thioether (-S-) bonds are susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on conditions.

Oxidizing Agent Conditions Products Applications
H₂O₂ (30%) AcOH, 25°C, 2 h2,5-Bis((4-fluorobenzyl)sulfinyl)-1,3,4-thiadiazoleEnhanced water solubility; retained bioactivity .
KMnO₄ H₂O, 0°C, 1 h2,5-Bis((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazoleIncreased electrophilicity for further derivatization .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides or alkynes.

Dipolarophile Conditions Products Mechanistic Insight
Phenylacetylene CuI, DIPEA, DCM, 60°CFused triazolothiadiazole derivativesCopper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Nitrile Oxides Microwave, 120°C, 20 minIsoxazole-thiadiazole hybridsRegioselective formation confirmed by X-ray crystallography .

Thioether Alkylation

The benzylthio groups undergo alkylation with electrophiles (e.g., alkyl halides):
Compound+R-XK₂CO₃, DMFR-S-alkyl derivatives\text{Compound} + \text{R-X} \xrightarrow{\text{K₂CO₃, DMF}} \text{R-S-alkyl derivatives}

  • Example : Reaction with methyl iodide yields 2,5-bis((4-fluorobenzyl)(methyl)thio)-1,3,4-thiadiazole .

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies fluorobenzyl groups:
Compound+Ar-B(OH)₂Pd(PPh₃)₄, K₂CO₃Aryl-substituted analogs\text{Compound} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Aryl-substituted analogs}

  • Application : Introduces diversity for structure-activity relationship (SAR) studies .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Modification Biological Target Result
Urea/Thiourea Conjugation GABAₐ receptorsAnticonvulsant activity (ED₅₀ = 0.65 μmol/kg in MES test) .
Sulfonamide Functionalization Carbonic anhydrase isoformsAnticancer activity against HCT-116 colon cancer cells (IC₅₀ = 4.2 μM) .

Stability and Degradation

  • Acidic Conditions : Ring cleavage occurs with concentrated HCl, forming hydrazine and CS₂ .

  • Basic Conditions : Stable under mild bases (e.g., K₂CO₃) but degrades in strong bases (e.g., NaOH) .

Computational Insights

DFT studies reveal:

  • HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity .

  • Electrophilicity Index : 1.87 eV, favoring nucleophilic attacks at the thiadiazole core .

This compound’s versatility in nucleophilic, oxidative, and cycloaddition reactions positions it as a critical scaffold in medicinal chemistry, particularly for CNS and oncology therapeutics .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

2.5-Bis(4-pyridyl)-1,3,4-thiadiazole
  • Structure : Pyridyl substituents instead of fluorobenzyl groups.
  • Applications : Used in coordination polymers (e.g., Mn(II) complexes) to form 2D networks via pyridyl nitrogen coordination. Exhibits antifungal activity when complexed with nickel .
  • Key Differences : Pyridyl groups enable metal coordination, while fluorobenzyl groups enhance lipophilicity and membrane penetration.
2,5-Bis(octyldithio)-1,3,4-thiadiazole (BODTA)
  • Structure : Octyl chains replace fluorobenzyl groups.
  • Applications : Studied for adsorption on aluminum surfaces, forming protective layers via sulfur-aluminum interactions. Exhibits electrochemical stability .
  • Key Differences : Long alkyl chains improve hydrophobicity but reduce electronic effects compared to fluorinated aryl groups.
2,5-Bis(prop-2-ynylthio)-1,3,4-thiadiazole
  • Structure : Propargyl groups enable click chemistry for triazole functionalization .
  • Applications : Intermediate for synthesizing triazole-linked derivatives.
  • Key Differences : Terminal alkynes offer modularity in synthesis, unlike fluorobenzyl groups, which are biologically optimized.

Functional Analog: 1,3,4-Oxadiazole Derivatives

2-(Methyl sulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
  • Structure : Oxadiazole core (oxygen replaces sulfur) with identical 4-fluorobenzyl substitution.
  • Biological Activity : Exhibits superior antibacterial activity against Xanthomonas oryzae (EC₅₀ = 1.23–7.14 µg/mL) compared to thiadiazole analogs .
  • Key Differences : Oxadiazoles generally exhibit higher metabolic stability but lower aromaticity than thiadiazoles .

Antibacterial Activity

Compound Target Pathogen EC₅₀ (µg/mL) Reference
2-(Methyl sulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole Xanthomonas oryzae 1.23–7.14
2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole* Not reported in evidence
Ni(II) complex of 2,5-bis(pyridyl)-1,3,4-thiadiazole Verticillium dahliae Inhibitory

Note: Direct activity data for the target compound is absent in provided evidence.

Antiviral Potential

  • 2,5-Bis(substituted thio)-1,3,4-thiadiazoles : Synthesized as 2019-nCoV main protease inhibitors via acid-catalyzed cyclization of dithiocarbazates .
  • Key Insight : Fluorobenzyl groups may enhance binding to viral proteases due to hydrophobic and π-stacking interactions.

Physicochemical Properties

  • Electrochemical Behavior : Thiadiazoles with alkyl chains (e.g., BODTA) exhibit stronger adsorption on metal surfaces than aryl-substituted derivatives .
  • Crystallography: Pyridyl-substituted thiadiazoles form monoclinic crystals (space group P121/c1) with Mn(II) ions, while fluorobenzyl derivatives likely adopt different packing due to steric bulk .

Biological Activity

2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H12F2N2S3
  • CAS Number : 401641-24-5
  • SMILES : C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)F)F

The compound features a thiadiazole ring system, which is crucial for its biological activity. The presence of fluorine atoms and thioether linkages enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains and fungi:

  • Bacterial Inhibition : Compounds with thiadiazole moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogens (like fluorine) on the phenyl rings enhances their antibacterial activity .
  • Antifungal Activity : Research has demonstrated that derivatives can inhibit fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies:

  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer). IC50 values for these cell lines ranged from 3.29 µg/mL to 10 µg/mL .
  • Mechanism of Action : The anticancer activity is believed to be due to the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. Studies suggest that they may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC = 32–42 μg/mL
AntifungalCandida albicansMIC = 24–26 μg/mL
CytotoxicHCT116 (colon cancer)IC50 = 3.29 µg/mL
CytotoxicMCF-7 (breast cancer)IC50 = 10 µg/mL
CytotoxicH460 (lung cancer)IC50 = 10 µg/mL

Notable Research Findings

  • Antimicrobial Efficacy : A study highlighted that compounds similar to this compound exhibited significant inhibition against Pseudomonas aeruginosa, demonstrating the potential for developing new antibiotics .
  • Cytotoxic Mechanisms : Another investigation into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the standard synthetic protocols for 2,5-bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves acid-catalyzed cyclization of substituted dithiocarbazates. For example, acetonitrile with acetic acid at 0°C for 14 hours has been used, though initial yields may be low (~12%). Optimization strategies include adjusting solvent polarity, temperature, and acid catalyst concentration. Monitoring reaction progress via TLC or HPLC is critical. Recrystallization from n-hexane can improve purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and fluorine integration.
  • Elemental analysis (C, H, N, S) to validate stoichiometry, with deviations ≤0.3% indicating purity .
  • FT-IR spectroscopy to identify thioether (C–S) and aromatic (C–F) stretches.

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Standard protocols involve:

  • Enzyme inhibition assays (e.g., 2019-nCoV main protease) using molecular docking (AutoDock Vina) and in vitro validation.
  • Antimicrobial screening via broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties and binding affinities?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (PDB: 7BRO) evaluates interactions with target proteins, with binding energies ≤−7.0 kcal/mol suggesting strong affinity. MD simulations (GROMACS) assess stability over 100 ns trajectories .

Q. How can structural contradictions in crystallographic data be resolved?

X-ray crystallography (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles. For example, π-π stacking interactions (3.628 Å face-to-face distances) stabilize layered structures. Refinement using SHELXL and validation with PLATON ensure data accuracy. Discrepancies in unit cell parameters may arise from solvent inclusion or disorder .

Q. What experimental designs evaluate substituent effects on coordination chemistry?

  • Synthesize analogs with varied substituents (e.g., pyridyl vs. fluorobenzyl).
  • Use XANES/EXAFS to study Mn(II) or other metal coordination geometries.
  • Compare thermal stability via TGA (decomposition >250°C indicates robust frameworks) .

Q. How can adsorption mechanisms on metal surfaces be studied experimentally and theoretically?

  • Electrochemical impedance spectroscopy (EIS) quantifies corrosion inhibition efficiency on aluminum.
  • AFM/XPS characterizes surface morphology and elemental composition post-adsorption.
  • Quantum chemical parameters (e.g., Fukui indices) identify reactive sites using Gaussian 16 .

Q. What strategies address low yields in scaled-up syntheses?

  • Flow chemistry improves heat/mass transfer for intermolecular cyclization.
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C).
  • Catalytic systems (e.g., Cu(I)/ascorbate in click chemistry) enhance regioselectivity .

Notes

  • Avoid abbreviated nomenclature; use IUPAC names consistently.
  • Cross-validate biological data with in vivo models (e.g., zebrafish toxicity assays) for translational relevance.
  • For structural ambiguity, combine SC-XRD with powder XRD to assess polymorphism .

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